N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide
Description
N-(1,3-Benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a benzothiazole core linked to a dihydropyridazinone moiety via a butanamide chain, with a furan substituent at the pyridazinone ring. The benzothiazole group is notable for its pharmacological relevance, often associated with antitumor, antimicrobial, and kinase inhibitory activities . The dihydropyridazinone scaffold is less common but has been explored in kinase inhibition and anti-inflammatory applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17(21-19-20-14-5-1-2-7-16(14)27-19)8-3-11-23-18(25)10-9-13(22-23)15-6-4-12-26-15/h1-2,4-7,9-10,12H,3,8,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRRZHOFBDGRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole moiety linked to a furan derivative through a dihydropyridazine unit. The molecular formula is , which indicates the presence of nitrogen, sulfur, and oxygen atoms alongside carbon and hydrogen. The unique structural components contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole : This is achieved using 2-aminobenzenethiol and a suitable aldehyde.
- Synthesis of the Dihydropyridazine : This involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
- Coupling Reaction : The final step involves coupling the benzothiazole with the furan derivative through a butanamide linkage.
The overall yield of this multi-step synthesis can vary but typically ranges from 40% to 60% depending on the reaction conditions.
Biological Activities
Research has indicated that this compound exhibits a variety of biological activities:
Antimicrobial Activity
A study evaluated various benzothiazole derivatives for their antimicrobial properties against multiple bacterial and fungal strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against species like Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 10–100 μg/mL for effective strains .
| Microbial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| E. coli | 25 | Good |
| S. aureus | 50 | Moderate |
| C. albicans | 30 | Good |
| A. niger | 40 | Moderate |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies showed that it inhibited cell proliferation in various cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The IC50 values ranged from 15 to 30 μM, indicating moderate potency .
The proposed mechanism for its biological activity includes:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
- Disruption of Cell Membrane Integrity : It is suggested that the compound disrupts the integrity of microbial cell membranes, leading to cell lysis.
- Apoptosis Induction in Cancer Cells : Studies indicate that it may induce apoptosis through the activation of caspases in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antimicrobial Efficacy : A recent study found that this compound was effective against antibiotic-resistant strains of Staphylococcus aureus, showcasing its potential as an alternative therapeutic agent .
- Cancer Cell Studies : In a comparative study with known chemotherapeutics, this compound exhibited synergistic effects when combined with doxorubicin in breast cancer models, enhancing overall cytotoxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of benzothiazole, dihydropyridazinone, and furan groups. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Findings
Synthetic Efficiency : Compounds like those in achieved high yields (70–85%) via Cs₂CO₃-mediated coupling, suggesting that the target compound’s synthesis may follow similar protocols . However, the furan group’s electron-rich nature might necessitate modified reaction conditions to avoid side reactions.
Bioactivity Trends: Benzothiazole derivatives (e.g., 2-(4-ethoxyphenyl)-1,3-benzothiazole) exhibit strong anticancer activity, likely due to intercalation or kinase binding . The target compound’s dihydropyridazinone moiety could add complementary kinase inhibitory effects. Dihydropyridazinone analogs () show kinase selectivity, particularly against CDK and MAPK families, which may be enhanced in the target compound due to the benzothiazole’s planar aromatic system .
Solubility and Stability : The furan ring in the target compound may improve aqueous solubility compared to phenyl-substituted analogs (e.g., compounds), though metabolic oxidation of furan could reduce in vivo stability .
Q & A
Q. What are the recommended synthetic routes for preparing N-(1,3-benzothiazol-2-yl)-4-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]butanamide?
The synthesis typically involves multi-step organic reactions, including coupling of benzothiazole and dihydropyridazinone moieties via a butanamide linker. A common approach involves:
- Step 1 : Functionalization of the benzothiazole core (e.g., introducing reactive groups like amines or thiols).
- Step 2 : Synthesis of the furan-dihydropyridazinone fragment using cyclocondensation or palladium-catalyzed cross-coupling .
- Step 3 : Amide bond formation between the two fragments under coupling agents like EDC/HOBt or DCC.
Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purity can be enhanced via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity of this compound?
Use a combination of spectroscopic and crystallographic methods:
- NMR : Analyze , , and 2D spectra (e.g., HSQC, HMBC) to verify connectivity of the benzothiazole, furan, and dihydropyridazinone groups. For example, the furan proton signals typically appear at δ 6.2–7.5 ppm .
- X-ray Diffraction : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the amide and pyridazinone groups) .
- Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS or MALDI-TOF) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
- Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) with IC determination.
- Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to assess interactions with target proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Replicate Assays : Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number).
- Orthogonal Methods : Cross-validate results using alternative assays (e.g., replace fluorescence-based readouts with radiometric assays).
- Metabolic Stability : Test for compound degradation in cell media (e.g., via LC-MS) to rule out false negatives .
Q. What computational strategies can predict the compound’s mechanism of action?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the benzothiazole and dihydropyridazinone moieties, which often bind ATP pockets .
- MD Simulations : Simulate binding stability over 100+ ns to assess conformational changes in the protein-ligand complex.
- QSAR Modeling : Corrogate structural features (e.g., furan ring planarity) with activity data to optimize derivatives .
Q. How should researchers design experiments to study the compound’s pharmacokinetic (PK) properties?
- ADME Profiling :
- Toxicology : Screen for hepatotoxicity (e.g., ALT/AST levels) and cardiotoxicity (hERG inhibition assays) .
Q. What strategies mitigate challenges in synthesizing derivatives with improved solubility?
- Structural Modifications : Introduce polar groups (e.g., -OH, -SOH) on the benzothiazole or pyridazinone rings.
- Prodrug Approach : Mask hydrophobic regions with cleavable moieties (e.g., phosphate esters).
- Formulation : Test co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental binding affinities?
- Check Force Fields : Validate docking parameters (e.g., solvation models, partial charges) against crystallographic data .
- Experimental Variability : Ensure protein purity (≥95% via SDS-PAGE) and avoid buffer interference (e.g., EDTA chelation).
- Ligand Protonation States : Adjust for pH-dependent ionization using tools like MarvinSketch .
Methodological Tables
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
| Technique | Key Signals |
|---|---|
| NMR | δ 8.1–8.3 ppm (benzothiazole H), δ 6.3–7.5 ppm (furan H), δ 2.5–3.5 ppm (amide CH) |
| NMR | δ 165–170 ppm (amide C=O), δ 155–160 ppm (pyridazinone C=O) |
| IR | 1670–1690 cm (C=O stretch), 3200–3300 cm (N-H stretch) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
